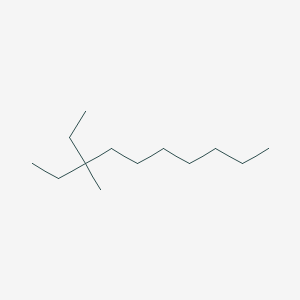
3-Ethyl-3-methyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Ethyl-3-methyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, where the two methylene hydrogens at position 3 have been replaced by a methyl group and an ethyl group . This compound is known for its role as a volatile oil component, a plant metabolite, and a bacterial metabolite .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyldecane typically involves the alkylation of decane. One common method is the Friedel-Crafts alkylation, where decane reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions: 3-Ethyl-3-methyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 3-methyl-3-ethyl-1-decanol, 3-methyl-3-ethyl-1-decanal, or 3-methyl-3-ethyldecanoic acid.
Substitution: Formation of 3-chloro-3-methyl-3-ethyldecane or 3-bromo-3-methyl-3-ethyldecane.
科学的研究の応用
3-Ethyl-3-methyldecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in organic synthesis.
Biology: Investigated for its role as a plant metabolite and its interactions with various enzymes and biological pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
作用機序
The mechanism of action of 3-Ethyl-3-methyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its role as a plant metabolite suggests it may be involved in signaling pathways or as a defense compound against herbivores and pathogens .
類似化合物との比較
- 3-Methyl-3-propyldecane
- 3-Methyl-3-butyldecane
- 3-Methyl-3-pentyldecane
Comparison: 3-Ethyl-3-methyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity. For instance, the presence of an ethyl group instead of a propyl or butyl group can lead to variations in steric hindrance and electronic effects, impacting its behavior in chemical reactions .
特性
CAS番号 |
17312-66-2 |
|---|---|
分子式 |
C13H28 |
分子量 |
184.36 g/mol |
IUPAC名 |
3-ethyl-3-methyldecane |
InChI |
InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |
InChIキー |
XIVQUUGRQDHITC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(CC)CC |
正規SMILES |
CCCCCCCC(C)(CC)CC |
同義語 |
3-Ethyl-3-methyldecane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















